![molecular formula C12H13ClF3N3O B1308559 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 338780-66-8](/img/structure/B1308559.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a carboxamide group
作用機序
Target of Action
Compounds with similar structures have been found to target enzymes like acps-pptase
Mode of Action
It is suggested that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
It is known that compounds with similar structures can affect various biochemical pathways, depending on their specific targets .
Result of Action
It is suggested that the compound could have potential applications in the agrochemical and pharmaceutical industries .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide . .
生化学分析
Biochemical Properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This interaction is significant as it can attenuate secondary metabolism and thwart bacterial growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit microbial fatty acid synthase, a multidomain enzyme complex, thereby reducing the anabolic capacity of fatty acids and impacting cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as phosphopantetheinyl transferase by binding to their active sites, preventing their normal function . This inhibition leads to a cascade of effects, including changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions, ensuring its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, impacting its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperidine under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in high purity.
化学反応の分析
Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines, N-oxides, and biaryl compounds are some of the major products formed from these reactions.
科学的研究の応用
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Chemical Biology: It serves as a tool compound in studying enzyme inhibition and protein-ligand interactions.
類似化合物との比較
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also contains a trifluoromethyl-pyridine moiety and exhibits similar biological activities.
2-Amino-3-chloro-5-trifluoromethylpyridine: Another compound with a trifluoromethyl-pyridine structure used in agrochemical applications.
Uniqueness: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable compound in both pharmaceutical and agrochemical research.
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-9-5-8(12(14,15)16)6-18-11(9)19-3-1-7(2-4-19)10(17)20/h5-7H,1-4H2,(H2,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZLEJZBYZVZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
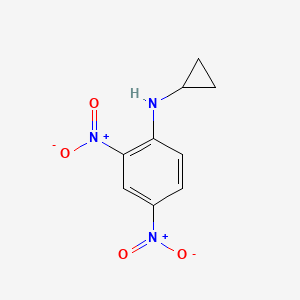

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

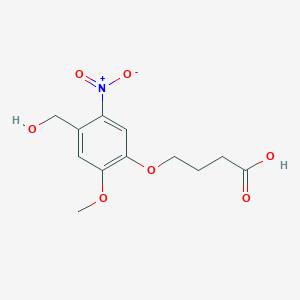
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)
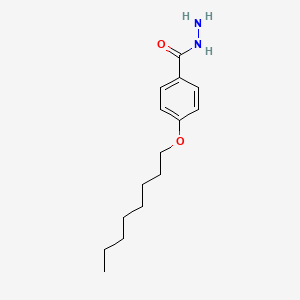
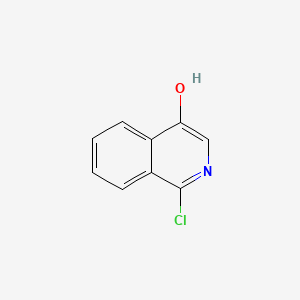

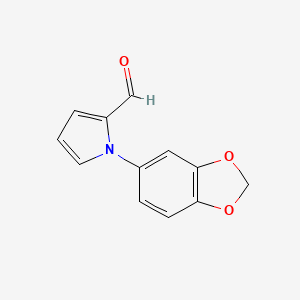
![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)
